Dioctyldodecyl dodecanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

129423-55-8 |

|---|---|

Molecular Formula |

C52H102O4 |

Molecular Weight |

791.4 g/mol |

IUPAC Name |

bis(2-octyldodecyl) dodecanedioate |

InChI |

InChI=1S/C52H102O4/c1-5-9-13-17-21-25-31-37-43-49(41-35-29-19-15-11-7-3)47-55-51(53)45-39-33-27-23-24-28-34-40-46-52(54)56-48-50(42-36-30-20-16-12-8-4)44-38-32-26-22-18-14-10-6-2/h49-50H,5-48H2,1-4H3 |

InChI Key |

VTSODSKQIAGVCA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Synonyms |

DIOCTYLDODECYL DODECANEDIOATE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dioctyldodecyl Dodecanedioate: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyldodecyl dodecanedioate (B1236620) (CAS No. 129423-55-8) is a large, branched-chain diester with significant applications in the cosmetic and personal care industries.[1][2] This technical guide provides a comprehensive overview of its chemical structure, a detailed, generalized protocol for its synthesis, and a summary of its known physicochemical properties. The information presented is intended to support research, development, and formulation activities.

Chemical Structure and Identification

Dioctyldodecyl dodecanedioate is the diester formed from the reaction of one molecule of dodecanedioic acid with two molecules of 2-octyldodecanol.[2][3] The latter is a Guerbet alcohol, which imparts a branched structure to the ester, influencing its physical properties such as liquidity over a wide temperature range and oxidative stability.[4][5]

-

IUPAC Name: bis(2-octyldodecyl) dodecanedioate[6]

-

CAS Number: 129423-55-8[6]

-

Molecular Formula: C₅₂H₁₀₂O₄[6]

-

Synonyms: Dodecanedioic acid, bis(2-octyldodecyl) ester[6]

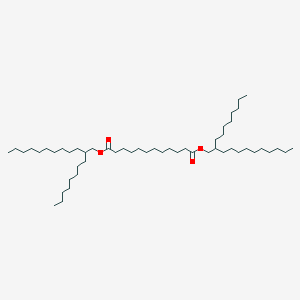

The structural formula of this compound is depicted below:

Physicochemical Properties

This compound is characterized as an emollient that provides a silky, smooth texture to formulations.[6] It is known to enhance the spreadability of products and improve the skin's barrier function by forming a light, protective layer that aids in moisture retention.[6] A summary of its quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 791.364 g/mol | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 667.7 ± 23.0 °C at 760 mmHg | [1] |

| Flash Point | 300.1 ± 21.0 °C | [1] |

| Index of Refraction | 1.463 | [1] |

| LogP | 23.67 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer esterification reaction between dodecanedioic acid and 2-octyldodecanol.[7][8] This reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester.

Generalized Synthetic Workflow

The logical workflow for the synthesis of this compound is outlined in the diagram below.

References

- 1. This compound | CAS#:129423-55-8 | Chemsrc [chemsrc.com]

- 2. ewg.org [ewg.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C52H102O4 | CID 10079011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyldodecyl Dodecanedioate

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Dioctyldodecyl dodecanedioate (B1236620) (CAS No. 129423-55-8) is a large, branched-chain diester that serves as a high-performance emollient and conditioning agent in a variety of cosmetic and personal care formulations.[1][2][3][4] Its unique structure, derived from dodecanedioic acid and 2-octyldodecanol, imparts a desirable silky, smooth texture and enhances the spreadability of products.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Dioctyldodecyl dodecanedioate, detailed experimental protocols for its characterization, and a logical workflow for its analysis. The information presented is intended to support researchers, formulators, and drug development professionals in leveraging the functional benefits of this versatile ingredient.

Chemical Identity and Structure

This compound is the diester formed from the reaction of dodecanedioic acid, a C12 dicarboxylic acid, with 2-octyldodecanol, a C20 branched-chain Guerbet alcohol.[2] This structure results in a high molecular weight molecule with significant non-polar character.

-

INCI Name: this compound[1]

-

CAS Number: 129423-55-8[5]

-

Synonyms: Bis(2-octyldodecyl) dodecanedioate, Dodecanedioic acid, bis(2-octyldodecyl) ester[2][5]

Physical Properties

This compound is a clear, colorless to slightly yellow, odorless liquid at room temperature. Its high molecular weight and branched structure contribute to its low volatility and excellent thermal stability.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₂H₁₀₂O₄ | [5] |

| Molecular Weight | 791.4 g/mol | [5] |

| Density | 0.9 ± 0.1 g/cm³ | Chemsrc |

| Boiling Point | 667.7 ± 23.0 °C at 760 mmHg | Chemsrc |

| Flash Point | 300.1 ± 21.0 °C | Chemsrc |

| Refractive Index | 1.463 | Chemsrc |

| logP (octanol/water) | 23.67 (Estimated) | Chemsrc |

| Melting Point | Not Available (liquid at ambient temp.) | - |

| Viscosity | Not Available (Expected to be high) | - |

Chemical Properties and Solubility

As a diester, this compound is chemically stable under normal storage conditions and resistant to oxidation. It is susceptible to hydrolysis under strong acidic or basic conditions, although its sterically hindered structure may slow this process.

The solubility of this compound is dictated by its large, non-polar aliphatic chains. It is practically insoluble in water and other highly polar solvents like glycols.[6] It exhibits excellent miscibility with a wide range of non-polar cosmetic ingredients.

Table 2: Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Hydrocarbons | Mineral Oil, Squalane, Isohexadecane | Miscible | "Like dissolves like"; long alkyl chains are chemically similar to hydrocarbon solvents.[7] |

| Silicones | Dimethicone, Cyclopentasiloxane | Miscible to Partially Miscible | Generally soluble in non-volatile silicones, but miscibility may decrease with lower viscosity, volatile silicones.[8][9][10] |

| Esters | Isopropyl Myristate, C12-15 Alkyl Benzoate | Miscible | High compatibility with other esters commonly used in cosmetics.[6][11] |

| Fatty Alcohols | Cetyl Alcohol, Stearyl Alcohol | Miscible (when molten) | Soluble in the liquid phase of fatty alcohols at elevated temperatures.[6][7] |

| Triglycerides | Caprylic/Capric Triglyceride | Miscible | Good compatibility with natural and synthetic triglycerides. |

| Glycols | Propylene Glycol, Butylene Glycol | Immiscible | Significant polarity mismatch leads to poor miscibility.[6][7] |

| Ethanol (B145695) | Ethyl Alcohol | Immiscible | The high polarity of ethanol limits the solubility of the large, non-polar diester.[7] |

| Water | Aqua | Insoluble | Highly lipophilic nature prevents dissolution in aqueous systems. |

Experimental Protocols

The following section details the methodologies for the characterization of this compound.

Determination of Physical Properties

4.1.1 Density

-

Methodology: Density is determined at 25°C using a calibrated oscillating U-tube density meter. The sample is injected into the measurement cell, and the oscillation frequency is measured. This frequency is directly related to the density of the sample. The instrument is calibrated with dry air and purified water before measurement.

4.1.2 Refractive Index

-

Methodology: The refractive index is measured at 25°C using a calibrated Abbe refractometer. A few drops of the sample are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read directly from the scale.

4.1.3 Viscosity

-

Methodology: The dynamic viscosity is determined at 25°C using a rotational viscometer (e.g., Brookfield type) in accordance with ISO 2555 or a similar standard. A suitable spindle and rotational speed are selected based on the expected viscosity of the sample. The spindle is immersed in the sample, and the torque required to maintain a constant rotational speed is measured. This torque is converted to a viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

4.1.4 Pour Point

-

Methodology: As the melting point is below ambient temperature, the pour point is a more relevant characteristic. The determination follows a standard method such as ASTM D97. The sample is cooled at a specified rate and examined at intervals for flow characteristics. The lowest temperature at which movement of the sample is observed is recorded as the pour point.

Spectroscopic Analysis

4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Methodology: The FTIR spectrum is obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Expected Peaks:

-

~2925 cm⁻¹ and ~2855 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching of the numerous methylene (B1212753) (CH₂) groups.

-

~1740 cm⁻¹: A very strong, sharp absorption band indicative of the ester carbonyl (C=O) stretching vibration.

-

~1465 cm⁻¹: C-H bending (scissoring) of methylene groups.

-

~1160 cm⁻¹: Strong C-O stretching vibration of the ester linkage.

-

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

-

Expected ¹H NMR Signals:

-

δ ~4.05 ppm: A doublet corresponding to the protons of the -O-CH₂- group of the 2-octyldodecanol moiety.

-

δ ~2.28 ppm: A triplet from the protons on the carbons alpha to the carbonyl groups (-CH₂-C=O) of the dodecanedioate backbone.

-

δ ~1.62 ppm: Multiplets from the protons on the carbons beta to the carbonyl groups and the methine proton of the 2-octyldodecanol moiety.

-

δ ~1.25 ppm: A large, broad multiplet representing the numerous methylene protons in the long aliphatic chains.

-

δ ~0.88 ppm: A triplet corresponding to the terminal methyl protons (-CH₃).

-

-

Expected ¹³C NMR Signals:

-

δ ~173 ppm: Signal for the ester carbonyl carbons (C=O).

-

δ ~67 ppm: Signal for the carbon of the -O-CH₂- group.

-

δ ~20-40 ppm: A series of signals for the carbons in the aliphatic chains.

-

δ ~14 ppm: Signal for the terminal methyl carbons.

-

4.2.3 Mass Spectrometry (MS)

-

Methodology: Mass spectra are obtained using a mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. The sample is dissolved in a suitable solvent (e.g., methanol/chloroform) and infused into the ion source.

-

Expected Fragmentation: Due to its large size, the molecular ion [M+H]⁺ or [M+Na]⁺ may be observed. Fragmentation patterns typical for long-chain esters would be expected, including cleavage at the ester linkages and loss of the alkyl chains.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a cosmetic ester like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a high-performance emollient with a well-defined chemical structure that translates to predictable physical and chemical properties. Its lipophilic nature and liquid state at room temperature make it an excellent choice for improving the sensory profile and stability of a wide range of cosmetic and personal care products. The experimental protocols and characterization workflow provided in this guide offer a robust framework for the analysis and quality control of this ingredient, enabling formulators and researchers to confidently incorporate it into innovative product development.

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. ewg.org [ewg.org]

- 3. incibeauty.com [incibeauty.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound | C52H102O4 | CID 10079011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. EP0437216A2 - Silicone-dissolving and solubilizing agents - Google Patents [patents.google.com]

- 9. Lipids: Oils, esters and silicones: COSSMA [cossma.com]

- 10. data.epo.org [data.epo.org]

- 11. aston-chemicals.com [aston-chemicals.com]

Spectroscopic Characterization of Dioctyldodecyl Dodecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of Dioctyldodecyl dodecanedioate (B1236620). This large, branched-chain diester is primarily used as an emollient and conditioning agent in cosmetic and personal care formulations.[1] A thorough understanding of its structure through spectroscopic analysis is crucial for quality control, formulation development, and safety assessment.

Chemical Structure and Properties

Dioctyldodecyl dodecanedioate is the diester formed from the reaction of dodecanedioic acid and 2-octyldodecanol. Its structure consists of a central C12 linear dicarboxylic acid backbone esterified with two bulky C20 branched-chain alcohols.

| Property | Value |

| Chemical Formula | C₅₂H₁₀₂O₄ |

| Molecular Weight | 791.36 g/mol |

| IUPAC Name | Bis(2-octyldodecyl) dodecanedioate |

| CAS Number | 129423-55-8 |

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, this section presents predicted data based on the known structure and spectroscopic principles for long-chain esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be dominated by signals from the numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the long alkyl chains.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 4.05 | d | -CO-O-CH₂ -CH- |

| ~ 2.25 | t | -CH₂ -CO-O- |

| ~ 1.60 | m | -CH₂ -CH₂-CO-O- |

| ~ 1.55 | m | -CO-O-CH₂-CH - |

| ~ 1.25 | br s | -(CH₂ )n- (in all alkyl chains) |

| ~ 0.88 | t | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, some carbon signals from the dodecanedioate backbone may overlap.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C =O (Ester carbonyl) |

| ~ 67 | -CO-O-CH₂ -CH- |

| ~ 38 | -CO-O-CH₂-CH - |

| ~ 34 | -CH₂ -CO-O- |

| ~ 31-32 | -CH₂ - (in long alkyl chains) |

| ~ 29-30 | -CH₂ - (multiple overlapping signals) |

| ~ 25 | -CH₂ -CH₂-CO-O- |

| ~ 22 | -CH₂ -CH₃ |

| ~ 14 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the prominent ester group and the long aliphatic chains.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2920 | Strong | C-H stretch (asymmetric, -CH₃ and -CH₂) |

| 2870-2850 | Strong | C-H stretch (symmetric, -CH₃ and -CH₂) |

| 1740-1735 | Strong | C=O stretch (Ester carbonyl) |

| 1465 | Medium | C-H bend (-CH₂- scissoring) |

| 1375 | Medium | C-H bend (-CH₃ symmetric bend) |

| 1250-1160 | Strong | C-O stretch (Ester, asymmetric) |

| 1100-1000 | Strong | C-O stretch (Ester, symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a large ester like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be most suitable to observe the molecular ion.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 791.78 | [M+H]⁺ |

| 813.76 | [M+Na]⁺ |

| 790.77 | [M]⁺ (in high-resolution MS) |

Common fragmentation patterns for long-chain esters include cleavage at the C-O bond of the ester and fragmentation along the alkyl chains.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically used.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid/Oil):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a small drop of the neat this compound sample directly onto the ATR crystal.

-

If using salt plates (NaCl or KBr), place a drop of the sample on one plate and carefully place the second plate on top to create a thin film.

Instrumentation and Data Acquisition:

-

Record a background spectrum of the clean, empty sample holder.

-

Place the prepared sample in the spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Instrumentation and Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

For fragmentation studies (MS/MS), the precursor ion of interest can be isolated and subjected to collision-induced dissociation (CID).

Synthesis Workflow

This compound is synthesized via a Fischer esterification reaction. This process involves the reaction of a dicarboxylic acid (dodecanedioic acid) with a branched alcohol (2-octyldodecanol) in the presence of an acid catalyst.

Caption: Synthesis of this compound via Fischer Esterification.

References

Solubility profile of Dioctyldodecyl dodecanedioate in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Dioctyldodecyl dodecanedioate (B1236620) is the diester of 2-octyldodecanol and dodecanedioic acid.[4] Its large, branched alkyl chains and long central hydrocarbon chain contribute to its high molecular weight (791.36 g/mol ) and significant non-polar character.[5][6] This structure dictates its solubility, making it readily miscible with other non-polar substances while having limited solubility in polar solvents.

Key Physicochemical Properties:

-

Molecular Weight: 791.364 g/mol [5]

-

LogP (estimated): 23.67[5]

-

Appearance: Expected to be a clear, viscous liquid at room temperature.

Expected Solubility Profile

Based on the principle of "like dissolves like," dioctyldodecyl dodecanedioate is expected to be soluble in non-polar and moderately polar organic solvents and insoluble in highly polar solvents such as water. The following table summarizes the expected qualitative solubility in various common solvents. It is important to note that this is a predictive guide, and experimental verification is necessary for precise formulation work.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Soluble | The long, non-polar alkyl chains of this compound will readily interact with non-polar solvents through van der Waals forces. |

| Moderately Polar Aprotic | Ethyl Acetate, Diethyl Ether | Soluble | These solvents have sufficient non-polar character to solvate the alkyl chains, and the ester groups can interact with the polar functionalities of the solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Partially Soluble to Insoluble | While these solvents have a dipole moment, their overall polarity is too high to effectively solvate the large non-polar portion of the molecule. Solubility is expected to be limited. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Sparingly Soluble to Insoluble | The hydroxyl groups in these solvents lead to strong hydrogen bonding networks. The large, non-polar this compound molecule cannot effectively disrupt these networks, leading to poor solubility. For similar long-chain diesters, solubility in polar solvents is expected to decrease as the length of the non-polar aliphatic chain increases.[7] |

| Highly Polar | Water, Glycerol | Insoluble | The molecule is too large and non-polar to dissolve in water. The hydrophobic effect will drive the molecules to aggregate rather than disperse in the aqueous phase. |

| Oils & Esters | Mineral Oil, Isopropyl Myristate | Soluble | As a large ester itself, this compound is expected to be highly miscible with other oils and esters commonly used in cosmetic and pharmaceutical formulations. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols should be followed. The gravimetric method is a common and straightforward approach.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, separating the undissolved solid, and then determining the concentration of the solute in the clear supernatant by evaporating the solvent and weighing the residue.

Materials:

-

This compound

-

Selected solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure saturation.

-

Add a known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent (w/w), grams of solute per 100 mL of solvent (w/v), or moles of solute per liter of solvent (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

Applications in Drug Development

In the context of drug development, understanding the solubility of an excipient like this compound is critical, particularly for the formulation of topical, transdermal, and parenteral drug products. Its non-polar nature makes it a suitable vehicle for lipophilic active pharmaceutical ingredients (APIs). A detailed solubility profile would aid in:

-

Solvent Selection: Choosing appropriate co-solvents for liquid formulations.

-

Emulsion and Cream Development: As a component of the oil phase in emulsions, its miscibility with other oils and the API is crucial for stability and homogeneity.

-

Preventing Crystallization: Ensuring the API remains dissolved in the formulation over its shelf life.

-

Manufacturing Process Design: Selecting appropriate solvents for processing and purification steps.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in non-polar organic solvents and oils, with limited to no solubility in polar solvents. For formulation development and other scientific applications, it is imperative that the solubility is determined experimentally using standardized protocols such as the gravimetric method outlined in this guide. This will ensure the development of stable, effective, and reliable products.

References

Toxicological Profile of Dioctyldodecyl Dodecanedioate (CAS No. 129423-55-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for Dioctyldodecyl Dodecanedioate (CAS No. 129423-55-8). Despite its use in cosmetic formulations, a thorough review of publicly available literature, regulatory databases, and safety assessments reveals a significant lack of specific toxicological studies for this diester. The safety of this compound in cosmetic applications is primarily established through a group assessment of dicarboxylic acids and their esters by the Cosmetic Ingredient Review (CIR) Expert Panel. This assessment relies on the principle of read-across from structurally similar compounds, concluding that it is safe in the present practices of use and concentration.[1][2] This guide summarizes the available information, highlights the data gaps, and describes the standard experimental protocols that would be employed to generate comprehensive toxicological data.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 129423-55-8 |

| Molecular Formula | C₅₂H₁₀₂O₄ |

| Synonyms | Dodecanedioic acid, bis(2-octyldodecyl) ester |

Regulatory Status and Safety Assessments

The following diagram illustrates the logic of the group safety assessment approach:

Summary of Toxicological Data

A comprehensive search for quantitative toxicological data for this compound (CAS No. 129423-55-8) yielded no specific values. The available information from safety data sheets and chemical databases consistently indicates a lack of data for key toxicological endpoints.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Not specified | Oral | No data available | [3] |

| LD₅₀ | Not specified | Dermal | No data available | [3] |

| LC₅₀ | Not specified | Inhalation | No data available | [3] |

Skin and Eye Irritation

| Endpoint | Species | Result | Reference |

| Skin Irritation/Corrosion | Not specified | No data available | [3] |

| Serious Eye Damage/Irritation | Not specified | No data available | [3] |

Sensitization

| Endpoint | Species | Result | Reference |

| Skin Sensitization | Not specified | No data available | [3] |

| Respiratory Sensitization | Not specified | No data available | [3] |

Repeated Dose Toxicity

| Endpoint | Species | Route | Value (NOAEL/LOAEL) | Reference |

| Sub-chronic Toxicity | Not specified | Oral | No data available | |

| Sub-chronic Toxicity | Not specified | Dermal | No data available | |

| Chronic Toxicity | Not specified | Oral | No data available |

Genotoxicity and Carcinogenicity

| Endpoint | Assay Type | Result | Reference |

| Genotoxicity | Not specified | No data available | [3] |

| Carcinogenicity | Not specified | No data available | [3] |

Reproductive and Developmental Toxicity

| Endpoint | Species | Result | Reference |

| Reproductive Toxicity | Not specified | No data available | [3] |

| Developmental Toxicity | Not specified | No data available |

Standardized Experimental Protocols

While specific experimental data for this compound is not available, this section outlines the standard methodologies that would be employed to assess the toxicological profile of a cosmetic ingredient of this type.

Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

The HRIPT is a standard clinical safety study to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

Methodology:

-

Induction Phase: The test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch for 24 hours. This is repeated nine times over a three-week period at the same application site.

-

Rest Phase: A 10 to 21-day rest period follows the induction phase, allowing for the development of an immune response if sensitization has occurred.

-

Challenge Phase: The test material is applied to a new, untreated skin site. The site is evaluated for signs of an allergic reaction (erythema, edema) at 24, 48, and 72 hours after application.

The workflow for a typical HRIPT is depicted below:

In Vitro Genotoxicity Assay Battery

A standard battery of in vitro tests is typically used to assess the genotoxic potential of a substance. This approach evaluates multiple endpoints to provide a comprehensive assessment.

Methodology:

-

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay identifies substances that cause chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This test evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with any specific biological signaling pathways. Toxicological studies would be required to elucidate any such mechanisms of action.

Conclusion and Data Gaps

The toxicological profile of this compound (CAS No. 129423-55-8) is largely undefined due to a lack of specific experimental data. Its use in cosmetic products is considered safe based on a group assessment of dicarboxylic acid esters, which relies on read-across from structurally related compounds. While this approach is common in cosmetic ingredient safety assessments, it highlights significant data gaps for this specific chemical. To establish a comprehensive toxicological profile, studies conducted according to standardized guidelines (e.g., OECD) would be required for all major endpoints, including acute and repeated dose toxicity, skin and eye irritation, sensitization, genotoxicity, and reproductive/developmental toxicity. For researchers and drug development professionals, the absence of data means that any new application, particularly those involving higher concentrations or different exposure routes, would necessitate a full toxicological evaluation.

References

- 1. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Dicarboxylic Acids, Salts, and Esters | Semantic Scholar [semanticscholar.org]

Beyond the Gleam: A Technical Guide to the Industrial Potential of Dioctyldodecyl Dodecanedioate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Dioctyldodecyl dodecanedioate (B1236620), a notable diester with the CAS number 129423-55-8, is predominantly recognized for its emollient and conditioning properties within the cosmetics industry.[1] However, its inherent chemical structure—a long-chain dicarboxylic acid esterified with branched-chain alcohols—suggests a much broader scope of industrial applicability. This technical guide explores the potential of Dioctyldodecyl dodecanedioate beyond cosmetics, focusing on its promising roles as a high-performance lubricant, a non-phthalate plasticizer, an industrial solvent, and a specialty additive in coatings. This document consolidates key physicochemical data, outlines detailed experimental protocols for performance evaluation, and presents logical frameworks for its application in these industrial sectors.

Chemical Identity and Physicochemical Properties

This compound is the diester of dodecanedioic acid and 2-octyldodecanol.[2] Its high molecular weight and branched-chain structure are key determinants of its physical and chemical characteristics, which are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Related Esters

| Property | This compound | Di-2-ethylhexyl Dodecanedioate (Reference) | Dioctyl Dodecanedioate (Reference) | Test Method/Source |

| CAS Number | 129423-55-8 | - | - | - |

| Molecular Formula | C₅₂H₁₀₂O₄ | C₂₈H₅₄O₄ | C₂₈H₅₄O₄ | PubChem[2] |

| Molecular Weight ( g/mol ) | 791.37 | 454.7 | 454.7 | PubChem[2] |

| Appearance | Liquid (Expected) | Liquid | Liquid | General Knowledge |

| Kinematic Viscosity @ 40°C (cSt) | Data not available | 18.95 | 21.52 | [3] |

| Kinematic Viscosity @ 100°C (cSt) | Data not available | 5.4 | 6.4 | [3] |

| Viscosity Index | Data not available | 148 | 155 | [3] |

| Pour Point (°C) | Data not available | -55 | 20 | [3][4] |

| Flash Point (°C) | >200 (Expected) | 200 | 215 | [3][4] |

| Oxidative Stability (°C) | Data not available | 190 | 188 | [3] |

Potential Industrial Applications

The molecular architecture of this compound suggests its utility in several industrial domains traditionally dominated by less environmentally benign chemistries.

The long carbon chains and branched alcohol moieties of this compound are indicative of a promising candidate for a high-performance lubricant base oil or additive. Esters, in general, are known for their excellent lubricity, high viscosity indices, and good thermal stability.[3] The branched structure is particularly advantageous for improving low-temperature fluidity, as evidenced by the significantly lower pour point of branched-chain dodecanedioates compared to their linear counterparts.[3][4]

Diagram 1: Lubricant Action Mechanism

Caption: Adsorption of ester molecules on metal surfaces, reducing friction.

Experimental Protocol: Evaluation of Lubricant Properties

Objective: To quantify the performance of this compound as a lubricant base oil.

1. Kinematic Viscosity and Viscosity Index (ASTM D445):

-

Measure the kinematic viscosity at 40°C and 100°C using a calibrated capillary viscometer.

-

Calculate the Viscosity Index (VI) using the measured viscosities, which indicates the stability of the lubricant's viscosity over a range of temperatures.

2. Pour Point (ASTM D97):

-

Determine the lowest temperature at which the lubricant will continue to flow, which is critical for low-temperature applications.

3. Flash Point (ASTM D92):

-

Measure the temperature at which the lubricant's vapors will ignite with a flame, indicating its volatility and fire safety.

4. Wear Scar Diameter (ASTM D4172 - Four-Ball Method):

-

Conduct a four-ball wear test to evaluate the anti-wear properties of the lubricant. A smaller wear scar diameter on the steel balls indicates better wear protection.[5]

5. Coefficient of Friction (ASTM D6079 - High-Frequency Reciprocating Rig (HFRR)):

-

Measure the coefficient of friction to assess the lubricity of the compound under boundary lubrication conditions. A lower coefficient of friction signifies better performance.[5]

The large molecular size and branched structure of this compound make it a potential high-permanence, non-phthalate plasticizer for polymers such as polyvinyl chloride (PVC). Branched esters are known to enhance the flexibility and reduce the glass transition temperature of PVC, while their high molecular weight can lead to lower migration and volatility compared to smaller plasticizers.

Diagram 2: Plasticization Mechanism

Caption: Mechanism of PVC plasticization by this compound.

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

Objective: To assess the efficacy of this compound as a primary plasticizer for PVC.

1. PVC Compound Preparation:

-

Prepare a standard PVC formulation including PVC resin, thermal stabilizer, and the plasticizer at various concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr).

-

Mix the components in a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.

-

Press the milled sheets into plaques of a specified thickness using a hydraulic press.

2. Mechanical Properties (ASTM D882):

-

Cut dumbbell-shaped specimens from the pressed plaques.

-

Measure the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine.

3. Hardness (ASTM D2240):

-

Measure the Shore A hardness of the plasticized PVC plaques using a durometer.

4. Plasticizer Migration (ASTM D1203):

-

Determine the weight loss of the plasticized PVC samples after exposure to activated carbon at an elevated temperature to assess the permanence of the plasticizer.

5. Low-Temperature Flexibility (ASTM D1043):

-

Evaluate the torsional stiffness of the plasticized PVC at low temperatures to determine its flexibility in cold environments.

High molecular weight esters are increasingly being used as "green" solvents in industrial cleaning applications due to their low volatility, high flash points, good solvency for a range of organic materials, and favorable toxicological and environmental profiles.[6] this compound, with its ester functionalities and long alkyl chains, could be an effective solvent for removing greases, oils, and other non-polar contaminants.

Diagram 3: Solvent Action Workflow

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | C52H102O4 | CID 10079011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. benchchem.com [benchchem.com]

- 6. Industrial cleaners | Formulations for industrial and workshop applications [estichem.com]

Unveiling the Antistatic Potential of Dioctyldodecyl Dodecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data sheets do not currently provide specific quantitative data on the antistatic properties of Dioctyldodecyl dodecanedioate (B1236620). This guide synthesizes general principles of migrating antistatic agents and established experimental protocols to provide a framework for its evaluation and to hypothesize its mechanism of action. The data presented in the tables are illustrative and intended to serve as a template for reporting experimental findings.

Introduction to Dioctyldodecyl Dodecanedioate

This compound, a diester of 2-octyldodecanol and dodecanedioic acid, is a synthetic compound primarily utilized in the cosmetics and personal care industries.[1][2][3] Its recognized functions include acting as an emollient, hair conditioning agent, skin conditioning agent, and an antistatic agent.[1][2][4] This technical guide focuses on its antistatic properties, exploring its likely mechanism of action and the standardized methodologies for its quantitative evaluation.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 129423-58-8 | [3] |

| Molecular Formula | C₅₂H₁₀₂O₄ | [5] |

| IUPAC Name | bis(2-octyldodecyl) dodecanedioate | [3] |

| Appearance | Waxy solid or liquid | [6] |

Proposed Mechanism of Antistatic Action

This compound is hypothesized to function as an internal, migrating antistatic agent . When incorporated into a polymer matrix, its molecules, which possess a degree of incompatibility with the host polymer, gradually migrate to the surface. This migration is driven by thermodynamic forces seeking to minimize interfacial energy.

Upon reaching the surface, these molecules are believed to form a thin, continuous layer. The ester groups within the this compound molecule introduce a degree of polarity to the otherwise non-polar surface of many polymers. This polar layer can then dissipate static charge through two primary mechanisms:

-

Moisture Adsorption: The polar surface layer attracts atmospheric moisture, forming a microscopic, conductive aqueous layer. The ions present in this water layer provide a pathway for the safe dissipation of static charges.

-

Ionic Conduction: Although this compound is a non-ionic compound, impurities or interactions with other components in a formulation could potentially contribute to a minor degree of ionic conductivity on the surface.

The overall effect is a reduction in the surface resistivity of the material, allowing static charges to decay more rapidly and preventing their accumulation.

Caption: Proposed mechanism of this compound as a migrating antistatic agent.

Quantitative Analysis of Antistatic Properties

To rigorously assess the antistatic efficacy of this compound, a series of standardized experimental protocols should be employed.

Data Presentation

The following tables provide a template for the structured presentation of quantitative data obtained from such experiments.

Table 1: Surface Resistivity of Polymer Films Containing this compound

| Concentration of this compound (wt%) | Surface Resistivity (Ω/sq) at 23°C, 50% RH |

| 0 (Control) | > 1 x 10¹⁴ |

| 0.5 | Illustrative Value: 5 x 10¹² |

| 1.0 | Illustrative Value: 8 x 10¹¹ |

| 2.0 | Illustrative Value: 2 x 10¹¹ |

| 5.0 | Illustrative Value: 9 x 10¹⁰ |

Table 2: Static Charge Decay Time of Polymer Films Containing this compound

| Concentration of this compound (wt%) | Time to Decay from ±5000V to ±500V (seconds) at 23°C, 50% RH |

| 0 (Control) | > 60 |

| 0.5 | Illustrative Value: 15.2 |

| 1.0 | Illustrative Value: 5.8 |

| 2.0 | Illustrative Value: 1.5 |

| 5.0 | Illustrative Value: < 0.5 |

Table 3: Triboelectric Charging Tendency of Polymer Films Containing this compound

| Concentration of this compound (wt%) | Peak Voltage after Tribocharging (V) |

| 0 (Control) | Illustrative Value: -1200 |

| 0.5 | Illustrative Value: -650 |

| 1.0 | Illustrative Value: -300 |

| 2.0 | Illustrative Value: -150 |

| 5.0 | Illustrative Value: -50 |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Objective: To quantify the electrical resistance of the material's surface.

Methodology:

-

Sample Preparation: Polymer films of a specified thickness are prepared with varying weight percentages of this compound. The films are conditioned for at least 24 hours at controlled temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5% RH).

-

Instrumentation: A high-resistance meter (electrometer) connected to a circular concentric ring probe is used.

-

Procedure: The concentric ring probe is placed firmly on the surface of the conditioned polymer film. A known DC voltage (e.g., 500V) is applied across the electrodes, and the resulting current is measured by the electrometer.

-

Calculation: The surface resistivity (ρs) is calculated using the formula: ρs = k * (V/I) where V is the applied voltage, I is the measured current, and k is a geometric factor specific to the probe.

Caption: Experimental workflow for surface resistivity measurement.

Objective: To measure the time required for a static charge to dissipate from the material's surface.

Methodology:

-

Sample Preparation: As described in the surface resistivity protocol.

-

Instrumentation: A static decay meter, which includes a high-voltage corona charging unit and a non-contacting electrostatic voltmeter.

-

Procedure: The conditioned sample is placed on a grounded plate. A high voltage (e.g., ±5000V) is applied to the corona wire, charging the sample surface. The charging source is then removed, and the electrostatic voltmeter monitors the decay of the surface voltage over time.

-

Data Analysis: The time taken for the initial peak voltage to decay to a predefined level (e.g., 10% or 1/e of the initial value) is recorded as the static decay time.

Caption: Experimental workflow for static charge decay analysis.

Objective: To assess the propensity of the material to generate a static charge through friction.

Methodology:

-

Sample Preparation: As described in the surface resistivity protocol.

-

Instrumentation: A triboelectric charging test setup, which typically involves a rotating drum or a reciprocating arm covered with a standard material (e.g., wool, nylon, or cotton). A non-contacting electrostatic voltmeter is used to measure the charge generated.

-

Procedure: The conditioned polymer film is brought into frictional contact with the standard material under controlled conditions (e.g., defined pressure, speed, and duration of rubbing). The electrostatic voltmeter measures the peak voltage generated on the sample surface immediately after charging.

-

Data Analysis: The peak voltage is recorded as an indicator of the material's triboelectric charging tendency. The polarity of the charge is also noted.

Conclusion

References

- 1. incibeauty.com [incibeauty.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound (with Product List) [incidecoder.com]

- 4. dioctyl dodecyl dodecane dioate, 129423-55-8 [thegoodscentscompany.com]

- 5. This compound | C52H102O4 | CID 10079011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

Synthesis of Dioctyldodecyl dodecanedioate from octyldodecanol and dodecanedioic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dioctyldodecyl Dodecanedioate (B1236620), a long-chain diester formed from the esterification of octyldodecanol (B41232) and dodecanedioic acid. This document outlines the chemical principles, detailed experimental protocols, purification techniques, and analytical characterization of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of specialty esters in fields such as cosmetics, pharmaceuticals, and material science. Dioctyldodecyl dodecanedioate is recognized for its emollient and skin conditioning properties.[1][2]

Introduction

This compound is a diester with the chemical formula C52H102O4.[3] It is synthesized from the reaction of two equivalents of 2-octyldodecanol with one equivalent of dodecanedioic acid.[4] Dicarboxylic acid esters, such as those derived from dodecanedioic acid, are noted for their desirable properties including low volatility, high flash points, and good thermal stability.[5] These characteristics make them suitable for a variety of applications, including as lubricants, plasticizers, and emollients in cosmetic and pharmaceutical formulations.[1][5]

The synthesis of this compound is typically achieved through a Fischer esterification reaction. This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the reaction towards completion, the water produced is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Materials and Methods

Materials

-

Dodecanedioic acid (DDDA): A C12 dicarboxylic acid that serves as the backbone of the diester.[6]

-

2-Octyldodecanol: A long-chain, branched fatty alcohol.[7]

-

Catalyst: An acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H2SO4) is typically used.[5][6]

-

Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, is used to facilitate water removal.[5][6][8]

-

Neutralizing agent: A weak base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) solution, is used to quench the acid catalyst and remove any unreacted carboxylic acid.[9]

-

Drying agent: Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4) is used to dry the organic phase.[6][10]

Equipment

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup (optional, for high purity)

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification with azeotropic removal of water.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine dodecanedioic acid (1.0 molar equivalent), 2-octyldodecanol (2.1 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 2% by weight of the dodecanedioic acid).[5] Add toluene as the solvent (approximately 2 mL per gram of dodecanedioic acid).[5]

-

Esterification Reaction: Heat the reaction mixture to reflux (typically 120-130 °C) with vigorous stirring.[5] The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, and no more water is observed to be forming. The progress of the reaction can be monitored by observing the volume of water in the trap.[8]

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature.[6] Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted dodecanedioic acid, followed by washing with brine (saturated NaCl solution).[6][9]

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate.[6] Filter off the drying agent. Remove the toluene and any excess 2-octyldodecanol under reduced pressure using a rotary evaporator.[6]

-

Purification: For higher purity, the crude product can be further purified by vacuum distillation, although this may not be necessary depending on the desired application, as high molecular weight esters can be prone to decomposition at high temperatures.[8][10] Alternatively, column chromatography can be employed for purification.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Dodecanedioic Acid (Molar Mass) | 230.32 g/mol |

| 2-Octyldodecanol (Molar Mass) | 298.55 g/mol |

| Product | |

| This compound (Molar Mass) | 791.4 g/mol [3] |

| Theoretical Yield | Dependent on starting material quantities |

| Typical Reaction Temperature | 120-130 °C[5] |

| Typical Reaction Time | 4 hours (or until water formation ceases)[11] |

| Analytical Data (Expected) | |

| ¹H NMR (CDCl₃) | Peaks corresponding to methylene (B1212753) groups of the diacid and alcohol chains, and a characteristic triplet for the ester methylene groups adjacent to the carbonyl. |

| ¹³C NMR (CDCl₃) | A peak for the carbonyl carbon of the ester, and multiple peaks for the aliphatic carbons of the long chains. |

| IR (neat) | A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester functional group. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+Na]⁺ or [M+H]⁺. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the formation of the ester linkages and the integrity of the long alkyl chains.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a key technique to identify the presence of the ester functional group, which exhibits a characteristic strong carbonyl (C=O) stretching absorption.[12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and to identify any residual starting materials or by-products.[13]

Conclusion

This technical guide has provided a detailed methodology for the synthesis of this compound from octyldodecanol and dodecanedioic acid via Fischer esterification. The outlined experimental protocol, including reaction conditions, work-up procedures, and purification methods, offers a robust framework for the successful laboratory-scale production of this specialty ester. The accompanying data and workflow visualization are intended to aid researchers in the planning and execution of this synthesis. The analytical techniques described are essential for the comprehensive characterization and quality control of the final product.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. incibeauty.com [incibeauty.com]

- 3. This compound | C52H102O4 | CID 10079011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ewg.org [ewg.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. benchchem.com [benchchem.com]

- 7. OCTYLDODECANOL - Ataman Kimya [atamanchemicals.com]

- 8. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of Dioctyldodecyl Dodecanedioate in Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyldodecyl dodecanedioate (B1236620) is a diester that functions as an emollient and skin-conditioning agent in various cosmetic and pharmaceutical emulsions. Accurate quantification of this ingredient is crucial for formulation development, quality control, and stability testing. This document provides detailed analytical methods for the quantitative determination of Dioctyldodecyl dodecanedioate in emulsion-based formulations. The primary recommended methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodologies Overview

Both HPLC-UV and GC-MS offer robust and reliable approaches for the quantification of this compound. The choice of method may depend on laboratory instrumentation availability, sample matrix complexity, and desired sensitivity.

-

High-Performance Liquid Chromatography (HPLC-UV): This technique is suitable for the direct analysis of the ester without the need for derivatization. It offers high throughput and is a common technique in quality control laboratories.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity. Due to the high molecular weight and low volatility of this compound, a derivatization step to a more volatile analyte is typically necessary.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the described HPLC-UV and GC-MS methods. These values are based on validated studies of similar long-chain esters and dicarboxylic acids and serve as a benchmark for method validation.[2]

Table 1: HPLC-UV Method Performance

| Validation Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

| Limit of Detection (LOD) | µg/mL to ng/mL range |

| Limit of Quantification (LOQ) | µg/mL to ng/mL range |

| Specificity | Moderate (based on retention time and UV spectrum) |

Table 2: GC-MS Method Performance

| Validation Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 5% |

| Limit of Detection (LOD) | Lower (ng/mL to pg/mL range) |

| Limit of Quantification (LOQ) | Lower (ng/mL to pg/mL range) |

| Specificity | High (based on mass fragmentation) |

Experimental Workflows

The following diagrams illustrate the logical workflows for the quantification of this compound using HPLC-UV and GC-MS.

References

Application Note and Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Diesters

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of diesters using Gas Chromatography-Mass Spectrometry (GC-MS). Diesters are a broad class of organic compounds with applications ranging from plasticizers and lubricants to components of biofuels and pharmaceuticals. Their accurate identification and quantification are crucial for quality control, environmental monitoring, and research and development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds, including many diesters.[1] The gas chromatograph separates components of a mixture based on their physical and chemical properties, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.[2]

This protocol will cover essential aspects of diester analysis, including sample preparation, derivatization (where necessary), GC-MS instrumentation and parameters, and data analysis.

Experimental Protocols

A successful GC-MS analysis begins with proper sample preparation to extract and concentrate the diesters of interest from the sample matrix and remove interfering substances.[3]

2.1. Materials and Reagents

-

Solvents: Dichloromethane, hexane (B92381), methanol, ethyl ether (HPLC or GC grade)[4]

-

Internal Standards: A deuterated analog of the target diester or a compound with similar chemical properties but a different retention time.

-

Derivatization Reagents (if required):

-

Solid-Phase Extraction (SPE) Cartridges: e.g., Silica (B1680970) gel, Oasis MAX[7][8]

-

Glassware: GC autosampler vials (1.5 mL) with PTFE-lined caps, volumetric flasks, pipettes[4]

-

Equipment: Vortex mixer, centrifuge, nitrogen evaporator

2.2. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

2.2.1. Liquid Samples (e.g., Beverages, Oils)

-

Direct Dissolution: For samples already in a volatile organic solvent, dilute an aliquot to a concentration of approximately 10 µg/mL.[4]

-

Liquid-Liquid Extraction (LLE):

-

To 5 mL of an aqueous sample, add a known amount of internal standard.

-

Add 5 mL of a non-polar solvent like hexane or dichloromethane.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS injection.[3]

-

2.2.2. Solid Samples (e.g., Polymers, Tissues)

-

Solvent Extraction:

-

Weigh approximately 1 gram of the homogenized solid sample into a glass vial.[7]

-

Add a known amount of internal standard.

-

Add 10 mL of a suitable solvent or solvent mixture (e.g., 1:1 v/v dichloromethane:methanol).[7]

-

Vortex for 5-10 minutes.

-

Centrifuge to pellet the solid material.

-

Transfer the supernatant to a clean vial for further cleanup or direct analysis.

-

-

Solid-Phase Extraction (SPE) Cleanup: SPE is often used to remove interfering compounds from the sample extract.[9]

-

Condition an SPE cartridge (e.g., silica gel) with a non-polar solvent like hexane.[8]

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar interferences.

-

Elute the diesters of interest with a stronger solvent (e.g., a mixture of hexane and ethyl acetate).

-

Evaporate the eluate to near dryness under nitrogen and reconstitute in the injection solvent.

-

2.3. Derivatization

For diesters containing polar functional groups (e.g., carboxyl, hydroxyl) or those with low volatility, derivatization is necessary to improve their thermal stability and chromatographic behavior.[10][11]

-

Silylation: This is a common method that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[5][12] To a dried sample extract, add a silylating reagent like MSTFA and incubate at a specific temperature (e.g., 37°C for 30 minutes) before GC-MS analysis.[5]

-

Alkylation: For diesters with carboxylic acid groups, conversion to their methyl esters (FAMEs) is a common practice.[6] This can be achieved by heating the sample with BF3 in methanol.[6]

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of different classes of diesters. Optimization may be required based on the specific analytes and instrumentation.[13]

| Parameter | Phthalate & Adipate (B1204190) Esters | Wax Esters (High Temperature) |

| GC System | Agilent 7890A or equivalent | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5975C MSD or equivalent | Agilent 5977B MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | DB-1 HT (15 m x 0.25 mm, 0.10 µm) or similar high-temp column[14] |

| Injection Mode | Splitless (1 µL)[4] | Split (1/5) (1 µL)[14] |

| Injector Temp. | 250-300 °C[15] | 390 °C[14] |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min[13] | Helium |

| Oven Program | Initial: 150 °C, hold for 3 min, ramp to 280 °C at 10 °C/min[16] | Initial: 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, hold for 6 min[14] |

| Transfer Line Temp. | 280 °C | 390 °C |

| Ion Source Temp. | 230 °C | 230 °C |

| Quadrupole Temp. | 150 °C | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

| Scan Range (m/z) | 50-500 | 50-920[14] |

Data Presentation and Analysis

4.1. Qualitative Analysis

Qualitative analysis involves identifying the diesters present in the sample.[17] This is achieved by comparing the retention time and the mass spectrum of a peak in the sample chromatogram with that of a known standard or a reference spectrum from a spectral library (e.g., NIST).[18]

4.2. Quantitative Analysis

Quantitative analysis determines the concentration of each identified diester.[17] This is typically done using the internal standard method and a calibration curve.[19]

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target diesters and a constant concentration of the internal standard.

-

Calibration Curve: Analyze the calibration standards using the optimized GC-MS method. For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve.[17]

-

Sample Quantification: Analyze the prepared sample extract. Calculate the peak area ratio of the analyte to the internal standard and use the calibration curve to determine the concentration of the analyte in the sample.[17]

4.3. Example Quantitative Data

The following table illustrates how quantitative data for the analysis of Di(2-ethylhexyl) adipate (DEHA) in a polymer sample could be presented.

| Sample ID | Analyte | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) | Concentration (µg/g) |

| Polymer A | DEHA | 15.2 | 1,250,000 | 1,100,000 | 1.14 | 11.4 |

| Polymer B | DEHA | 15.2 | 880,000 | 1,120,000 | 0.79 | 7.9 |

| Polymer C | DEHA | 15.2 | 2,100,000 | 1,080,000 | 1.94 | 19.4 |

| Blank | DEHA | - | Not Detected | 1,110,000 | - | < 0.1 |

Visualizations

Caption: Experimental workflow for GC-MS analysis of diesters.

Caption: Logical workflow for data analysis in GC-MS.

References

- 1. smithers.com [smithers.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. GC-MS sample preparation - Labster [theory.labster.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

- 12. gcms.cz [gcms.cz]

- 13. agilent.com [agilent.com]

- 14. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Dioctyldodecyl Dodecanedioate as a Polymer Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyldodecyl dodecanedioate (B1236620) is a high molecular weight diester of dodecanedioic acid and 2-octyldodecanol.[1] While primarily utilized in the cosmetics industry as an emollient, antistatic, and conditioning agent, its chemical structure suggests potential as a high-performance, bio-based plasticizer for various polymers.[2][3][4][5] Its long aliphatic chains and high molecular weight are indicative of desirable plasticizer characteristics, including low volatility, high permanence, and good compatibility with polymer matrices like polyvinyl chloride (PVC).

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials by reducing the intermolecular forces between polymer chains.[6] Traditional phthalate-based plasticizers have faced scrutiny due to health and environmental concerns, leading to a growing demand for safer, bio-based alternatives.[7] Long-chain aliphatic diesters, such as dioctyldodecyl dodecanedioate, represent a promising class of alternative plasticizers.

This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a polymer plasticizer. The quantitative data presented is extrapolated from studies on chemically similar long-chain dicarboxylate esters, providing a reasonable expectation of its performance.

Principle of Plasticization

Plasticizers function by inserting themselves between polymer chains, thereby increasing the free volume and reducing the cohesive forces between them. This separation of polymer chains allows for greater mobility, resulting in a more flexible and less brittle material. The effectiveness of a plasticizer is determined by its compatibility with the polymer, its molecular weight, and its chemical structure. The long, non-polar alkyl chains of this compound are expected to provide excellent plasticizing efficiency in non-polar polymers like PVC.

Data Presentation: Expected Performance in PVC

The following tables summarize the anticipated quantitative performance of this compound as a plasticizer in PVC, benchmarked against a conventional phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and other bio-based diester plasticizers. This data is based on the performance of structurally similar long-chain aliphatic diesters.[6]

Table 1: Mechanical Properties of Plasticized PVC (50 phr)*

| Property | Test Method | Expected: this compound | Reference: DEHP | Reference: Di-n-butyl sebacate (B1225510) (DBS) |

| Tensile Strength (MPa) | ASTM D638 | 15 - 20 | ~19 | 15.7 |

| Elongation at Break (%) | ASTM D638 | 350 - 450 | ~250 | 350 |

| Hardness (Shore A) | ASTM D2240 | 75 - 85 | 80 - 90 | 80 - 85 |

*phr: parts per hundred parts of resin

Table 2: Thermal Properties of Plasticized PVC (50 phr)

| Property | Test Method | Expected: this compound | Reference: DEHP | Reference: Di(2-ethylhexyl) azelate (D2EHAz) |

| Glass Transition Temp. (°C) | DSC | 20 - 30 | 25 - 35 | ~28 |

| 5% Weight Loss Temp. (°C) | TGA | > 290 | ~280 | 290.83 |

Table 3: Migration Resistance of Plasticizers in PVC (50 phr)

| Test Medium | Test Method | Expected Weight Loss (%) this compound | Reference Weight Loss (%) DEHP |

| Activated Carbon (Volatility) | ASTM D1203 | < 1.0 | 1.0 - 2.0 |

| Hexane (B92381) Extraction | ASTM D5227 | < 5.0 | 10 - 15 |

| Water Extraction | ASTM D1239 | < 0.5 | < 1.0 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a polymer plasticizer.

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare standardized PVC films with varying concentrations of this compound for subsequent testing.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound

-

Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)

-

Internal lubricant (e.g., stearic acid)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molding plates and spacers

Procedure:

-

Compounding:

-

Accurately weigh the PVC resin, this compound, thermal stabilizer, and lubricant according to the desired formulation (e.g., 100 parts PVC, 50 parts plasticizer, 2 parts stabilizer, 0.5 parts lubricant).

-

Premix the components in a high-speed mixer for 5-10 minutes until a homogeneous powder blend is obtained.

-

-

Milling:

-

Set the temperature of the two-roll mill to 160-170°C.

-

Gradually add the premixed compound to the rolls and allow it to melt and form a continuous sheet.

-

Mill the compound for 5-10 minutes, ensuring uniform mixing and thickness.

-

-

Molding:

-

Cut the milled sheet into appropriate sizes for the mold.

-

Place the sheet between two molding plates separated by a spacer of the desired thickness (e.g., 1 mm).

-

Preheat the hydraulic press to 170-180°C.

-

Place the mold assembly in the press and apply low pressure for 3-5 minutes to preheat the material.

-

Increase the pressure to 10-15 MPa and maintain for 5-10 minutes.

-

Cool the mold under pressure using the press's cooling system until the temperature is below 50°C.

-

Remove the molded PVC film and label it accordingly.

-

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the prepared PVC films.

Procedure:

-

Tensile Testing (ASTM D638):

-

Cut the PVC films into dumbbell-shaped specimens of standard dimensions.

-

Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

-

Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

-

Record the tensile strength at break and the percentage of elongation at break.

-

-

Hardness Testing (ASTM D2240):

-

Stack several layers of the PVC film to achieve the required thickness for the Shore A durometer.

-